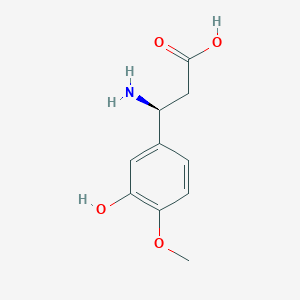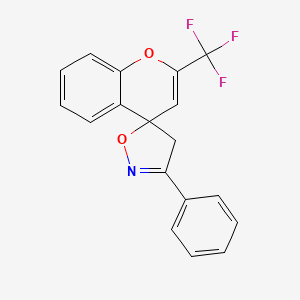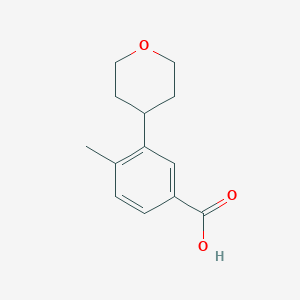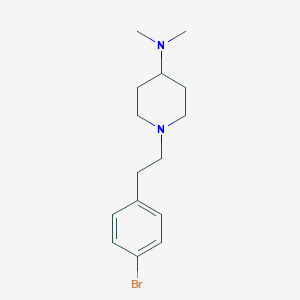![molecular formula C13H10FNO2 B13724881 N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine](/img/structure/B13724881.png)
N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine is a chemical compound with the molecular formula C13H10FNO2. It is also known by its IUPAC name, 2-(4-fluorophenoxy)benzaldehyde oxime . This compound is characterized by the presence of a fluorophenoxy group attached to a benzaldehyde oxime structure, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 2-(4-fluorophenoxy)benzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an ethanol-water mixture. The reaction mixture is heated under reflux conditions for several hours, leading to the formation of the desired oxime .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxime and fluorophenoxy functional groups. These interactions can modulate biological pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[2-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine
- N-{[2-(4-bromophenoxy)phenyl]methylidene}hydroxylamine
- N-{[2-(4-methoxyphenoxy)phenyl]methylidene}hydroxylamine
Uniqueness
N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its chloro, bromo, and methoxy analogs .
Eigenschaften
Molekularformel |
C13H10FNO2 |
|---|---|
Molekulargewicht |
231.22 g/mol |
IUPAC-Name |
N-[[2-(4-fluorophenoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C13H10FNO2/c14-11-5-7-12(8-6-11)17-13-4-2-1-3-10(13)9-15-16/h1-9,16H |
InChI-Schlüssel |
QWFPFUYGALRYMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NO)OC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


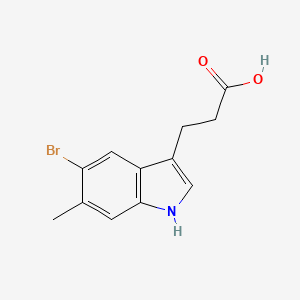
![2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B13724803.png)


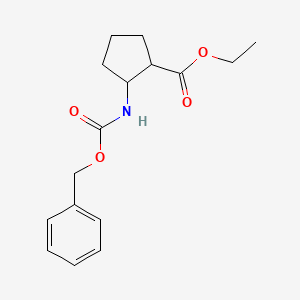


![6-(3-Hydroxypropyl)-2-morpholino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13724840.png)
